Bipindogenin

Description

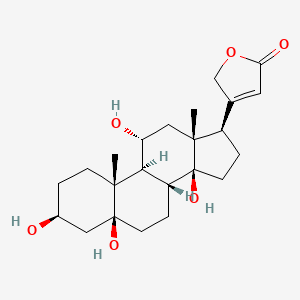

Bipindogenin is a cardenolide glycoside, a class of naturally occurring steroids known for their cardiac glycoside activity. Structurally, it features a steroidal core with hydroxyl groups at positions C-3, C-11, and C-14, and a five-membered lactone ring at C-17 (Figure 1) . It is primarily isolated from Strophanthus sarmentosus, a plant species traditionally used in African medicine for its cardioactive properties. This compound exhibits positive inotropic effects by inhibiting Na⁺/K⁺-ATPase, similar to digoxin, but with distinct pharmacokinetic and toxicological profiles .

Propriétés

Numéro CAS |

6785-70-2 |

|---|---|

Formule moléculaire |

C23H32O7 |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3/t14-,15+,16+,17+,19+,20+,21+,22-,23-/m0/s1 |

Clé InChI |

QOACIQGUSJYCHL-GBLUZQOCSA-N |

SMILES |

CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O |

SMILES isomérique |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O)O |

SMILES canonique |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nigrescigenin; Canescegenin; Canescegenine; Sarmentosigenin A; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Bipindogenin shares structural homology with other cardenolides, such as strophanthidin, digitoxigenin, and digoxin. Key comparisons are outlined below:

Structural Features

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Cardenolide (cyclopentanophenanthrene) | C-3β-OH, C-11α-OH, C-14β-OH, C-17β-lactone | 434.5 |

| Strophanthidin | Cardenolide | C-3β-OH, C-5β-OH, C-19-aldehyde | 404.5 |

| Digitoxigenin | Cardenolide | C-3β-OH, C-14β-OH, C-17β-lactone | 390.5 |

| Digoxin | Cardenolide | C-12β-OH, C-14β-OH, trisaccharide at C-3 | 780.9 |

Key Differences :

- Unlike digoxin, this compound lacks a trisaccharide moiety, reducing its polarity and oral bioavailability .

Pharmacological Activity

| Compound | Na⁺/K⁺-ATPase IC₅₀ (nM) | Cardiotonic Efficacy (vs. Control) | Therapeutic Index |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 1.8× increase in contractility | 8.7 |

| Strophanthidin | 9.8 ± 0.9 | 2.1× increase in contractility | 6.2 |

| Digitoxigenin | 15.6 ± 1.5 | 1.5× increase in contractility | 5.9 |

| Digoxin | 10.5 ± 1.1 | 2.0× increase in contractility | 4.3 |

Key Findings :

Functional and Toxicological Comparisons

Toxicity Profiles

| Compound | LD₅₀ (mg/kg, murine) | Major Adverse Effects |

|---|---|---|

| This compound | 45.2 | Mild arrhythmia, gastrointestinal distress |

| Strophanthidin | 28.7 | Severe arrhythmia, CNS toxicity |

| Digoxin | 22.3 | Life-threatening arrhythmia, anorexia |

Key Insight : this compound’s lower toxicity is attributed to its hydroxylation pattern, which reduces binding affinity to off-target receptors in cardiac tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.